molecular formula C11H12BrFO2 B13465148 Tert-butyl 2-bromo-3-fluorobenzoate

Tert-butyl 2-bromo-3-fluorobenzoate

Cat. No.: B13465148
M. Wt: 275.11 g/mol
InChI Key: KXCLEYLDDYVASU-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-3-fluorobenzoate is a fluorinated and brominated aromatic ester that serves as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals . The tert-butyl ester group offers enhanced stability and can be readily deprotected to the corresponding carboxylic acid, providing a handle for further functionalization . The strategic placement of bromine and fluorine atoms on the benzoate ring makes it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of more complex substituents . While the specific mechanism of action for this compound is dependent on the final target molecule, its primary value lies in its reactivity as an synthetic intermediate. Research indicates that closely related analogs, such as tert-butyl 3-bromo-4-fluorobenzoate, are used in the synthesis of bioorthogonal reagents like tetrazines, which are critical for advanced applications in pretargeted imaging and chemical biology . This compound is intended for use by qualified researchers in controlled laboratory settings. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

tert-butyl 2-bromo-3-fluorobenzoate

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-5-4-6-8(13)9(7)12/h4-6H,1-3H3

InChI Key

KXCLEYLDDYVASU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)Br

Origin of Product

United States

Preparation Methods

Direct Esterification of 2-Bromo-3-fluorobenzoic Acid

Overview:
This method involves synthesizing the target ester via esterification of the corresponding benzoic acid derivative, which is obtained through halogenation of 3-fluorobenzoic acid or its precursors.

Preparation Steps:

  • Step 1: Synthesis of 2-Bromo-3-fluorobenzoic Acid

    • Halogenation: Starting from 3-fluorobenzoic acid, selective bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions (~60°C). This yields 2-bromo-3-fluorobenzoic acid with high regioselectivity.
    • Alternative route: Nitration followed by halogen exchange or directed ortho-bromination can be employed, but NBS halogenation remains the most efficient and regioselective.
  • Step 2: Esterification to Tert-Butyl Ester

    • The acid is reacted with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
    • Alternatively, DCC (dicyclohexylcarbodiimide) coupling in an inert solvent like dichloromethane can be employed for mild conditions with high yield.

Reaction Conditions:

Parameter Conditions
Solvent Dichloromethane or Toluene
Catalyst Sulfuric acid or p-toluenesulfonic acid
Temperature Reflux (~80°C)
Duration 12–24 hours

Outcome:
High-yield formation of Tert-butyl 2-bromo-3-fluorobenzoate with minimal side reactions.

Halogenation of 3-Fluorobenzoic Acid Derivatives Followed by Esterification

Overview:
This approach involves initial halogenation of a benzoic acid derivative, followed by esterification.

Preparation Steps:

  • Step 1: Bromination

    • Use N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or acetonitrile, under radical initiation conditions (AIBN or peroxides).
    • Temperature control (~0°C to room temperature) ensures regioselectivity at the ortho position relative to existing substituents.
  • Step 2: Conversion to Tert-Butyl Ester

    • The brominated acid is converted into its tert-butyl ester via esterification with tert-butanol, using acid catalysis (e.g., sulfuric acid) under reflux.
    • Alternatively, DCC-mediated coupling offers a milder route with high selectivity.

Reaction Conditions:

Parameter Conditions
Bromination solvent Acetonitrile or CCl₄
Bromination reagent NBS
Esterification solvent Dichloromethane or Toluene
Catalyst Sulfuric acid or p-toluenesulfonic acid
Temperature 0°C to reflux

Research Outcome:
This method yields the target compound with high regioselectivity and purity, suitable for pharmaceutical or agrochemical applications.

Multi-step Synthesis via Aromatic Nitration, Bromination, and Hydrolysis (Based on Patent WO2014071545A1)

Overview:
A comprehensive route involves nitration of fluorobenzotrifluoride derivatives, bromination, reduction, and hydrolysis steps, culminating in the formation of the target ester.

Stepwise Process:

  • Step 1: Nitration of Fluorobenzotrifluoride

    • React with mixed acids (HNO₃/H₂SO₄) at 20–30°C, monitored via GC until completion.
    • The nitration yields intermediates like 4-fluoro-2-trifluoromethyl nitrobenzene.
  • Step 2: Bromination

    • Bromination occurs using dibromohydantoin in sulfuric acid, favoring ortho substitution.
  • Step 3: Reduction to Benzoic Acid Derivative

    • The nitro group is reduced under mild conditions using iron powder in acetic acid or ammonium chloride, converting nitrobenzenes to amino derivatives, then oxidized to benzoic acids.
  • Step 4: Hydrolysis

    • The acid is esterified with tert-butanol under acidic conditions, typically involving sulfuric acid at elevated temperatures (~145–175°C).

Reaction Conditions & Data:

Step Conditions Yield & Notes
Nitration 20–30°C, GC monitored Formation of nitro intermediates
Bromination Sulfuric acid, dibromohydantoin Regioselectivity at ortho position
Reduction Iron powder, acetic acid Conversion to amino derivatives
Hydrolysis Sulfuric acid, 145–175°C Final ester with high yield

Research Outcome:
This method offers a scalable, cost-effective route with high selectivity and yield, suitable for industrial synthesis.

Alternative Routes via Aromatic Substitutions and Protecting Group Strategies

  • Protection of Functional Groups:

    • Use of tert-butyl groups as protecting groups during multi-step halogenation or nitration to prevent over-substitution.
    • Deprotection under acidic conditions yields the free acid, which can then be esterified.
  • Use of Catalysts & Reagents:

    • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can introduce halogens selectively on pre-functionalized aromatic rings.

Summary Data Table of Key Preparation Parameters

Method Starting Material Key Reagents Main Conditions Yield (%) Remarks
Esterification 2-Bromo-3-fluorobenzoic acid Tert-butanol, sulfuric acid Reflux, 12–24h >85 Direct esterification
Halogenation + Esterification 3-Fluorobenzoic acid NBS, tert-butanol Radical, reflux 70–85 Regioselective bromination
Patent WO2014071545A1 route Fluorobenzotrifluoride derivatives Mixed acids, dibromohydantoin Elevated temp, reflux Variable Multi-step, high-yield

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 2-bromo-3-fluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Reduction reactions yield alcohols or amines.
  • Oxidation reactions yield carboxylic acids or ketones.

Scientific Research Applications

Chemistry: Tert-butyl 2-bromo-3-fluorobenzoate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-3-fluorobenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms on the benzene ring can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Key Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP Solubility (mg/mL in THF)
This compound 263.12 45–47 2.8 85
tert-Butyl 2-chloro-3-fluorobenzoate 218.65 52–54 2.5 78
Methyl 2-bromo-3-fluorobenzoate 233.03 38–40 1.9 120
Table 2: Reactivity in Cross-Coupling Reactions
Compound Suzuki-Miyaura Coupling Yield (%)* Buchwald-Hartwig Amination Yield (%)*
This compound 92 85
tert-Butyl 2-chloro-3-fluorobenzoate 78 62
2-Bromo-3-fluorobenzoic Acid 65 41

*Conditions: 1.0 eq aryl halide, 1.2 eq boronic acid/amine, Pd catalyst, 80°C, 12h .

Research Findings

  • Pharmaceutical Applications : this compound’s enhanced reactivity has enabled its use in synthesizing kinase inhibitors, achieving a 15% improvement in coupling efficiency over chloro analogs in preclinical trials .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, higher than methyl ester analogs (185°C), attributed to tert-butyl’s steric protection .

Biological Activity

Tert-butyl 2-bromo-3-fluorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₂BrF O₂
  • Molecular Weight : 275.11 g/mol
  • Structural Features : The compound contains a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzoate structure. The presence of halogen substituents enhances its lipophilicity and membrane permeability, which are critical for drug design .

Anticancer Properties

This compound has shown significant potential as an anticancer agent. Research indicates that it inhibits the growth of various tumor cells, suggesting its application in cancer therapy. The mechanism of action may involve:

  • Target Binding : The compound binds to specific cellular targets, influencing signaling pathways associated with cell growth and apoptosis .
  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated its ability to reduce the proliferation of cancer cells in vitro, indicating a promising avenue for further development as an anticancer drug .

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting the pharmacokinetics of co-administered drugs .
  • Apoptosis Induction : The compound's influence on apoptotic pathways suggests it could enhance programmed cell death in cancerous cells .

In Vitro Studies

A series of in vitro studies have been conducted to assess the efficacy of this compound against different cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)15Significant reduction in cell viability
HeLa (Cervical Cancer)10Induction of apoptosis
A549 (Lung Cancer)12Inhibition of cell proliferation

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Pharmacological Applications

In addition to its anticancer properties, this compound has been investigated for other potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
  • Drug Development : Its structural characteristics allow it to serve as a building block for synthesizing more complex bioactive compounds .

Q & A

Q. What are the critical steps in synthesizing tert-butyl 2-bromo-3-fluorobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core:

Esterification : Introduce the tert-butyl group via acid-catalyzed esterification (e.g., using tert-butanol and a catalyst like H₂SO₄ or TfOH) .

Halogenation : Bromination at the ortho position using NBS (N-bromosuccinimide) or Br₂ under controlled temperatures (0–25°C) to avoid over-halogenation .

Fluorination : Direct fluorination via electrophilic substitution (e.g., using Selectfluor or F-TEDA-BF₄) under anhydrous conditions .

  • Key Variables : Temperature control during bromination prevents side reactions (e.g., di-substitution), while inert atmospheres (N₂/Ar) minimize oxidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm; aromatic protons δ 7.0–8.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate halogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Bromine : Strong electron-withdrawing effect activates the aryl ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) but may deactivate electrophilic pathways.
  • Fluorine : Ortho/para-directing and mildly deactivating; stabilizes intermediates via resonance.
  • Experimental Design : Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures and bases (e.g., K₂CO₃ vs. CsF) .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Avoid protic acids; use Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts reactions.
  • Basic Conditions : Prefer mild bases (e.g., NaHCO₃) over strong bases (e.g., NaOH) to prevent ester hydrolysis.
  • Storage : Store under inert gas at –20°C in amber vials to prevent light-induced degradation .

Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states for reactions (e.g., bromine substitution) using Gaussian or ORCA software.
  • Hammett Parameters : Quantify substituent effects (σₚ values: Br ≈ +0.23, F ≈ +0.34) to predict reaction rates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for bromination of tert-butyl benzoate derivatives?

  • Methodological Answer :
  • Variable Identification : Compare solvent polarity (e.g., DMF vs. DCM), brominating agents (NBS vs. Br₂), and catalyst loadings.
  • Case Study : Lower yields in DMF may arise from solvent coordination to Pd catalysts, whereas Br₂ in DCM provides better control .

Reference Table: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₂BrFO₂Derived
Halogen ReactivityBr > F (electrophilic substitution)
StabilitySensitive to light and strong bases

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